molecular formula C12H5F5 B6360219 3,3',4,5,5'-Pentafluoro-1,1'-biphenyl CAS No. 197785-18-5

3,3',4,5,5'-Pentafluoro-1,1'-biphenyl

Cat. No.: B6360219
CAS No.: 197785-18-5
M. Wt: 244.16 g/mol
InChI Key: ZITJVQINFHRXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’,4,5,5’-Pentafluoro-1,1’-biphenyl is a fluoroorganic compound with the molecular formula C12H5F5 It is a derivative of biphenyl, where five hydrogen atoms are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,4,5,5’-Pentafluoro-1,1’-biphenyl typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of 1,1’-biphenyl using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

Industrial production of 3,3’,4,5,5’-Pentafluoro-1,1’-biphenyl may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine.

Chemical Reactions Analysis

Types of Reactions

3,3’,4,5,5’-Pentafluoro-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: Fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3,3’,4,5,5’-Pentafluoro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound can be used in studies involving fluorinated biomolecules.

    Industry: Used in the production of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism by which 3,3’,4,5,5’-Pentafluoro-1,1’-biphenyl exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The presence of multiple fluorine atoms can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’,3,3’,4,4’,5,5’,6,6’-Decafluoro-1,1’-biphenyl: A fully fluorinated biphenyl derivative.

    2,3,4,5,6-Pentafluorostyrene: A fluorinated monomer used in polymer synthesis.

Uniqueness

3,3’,4,5,5’-Pentafluoro-1,1’-biphenyl is unique due to its specific pattern of fluorination, which imparts distinct chemical and physical properties compared to other fluorinated biphenyls. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5-(3,5-difluorophenyl)-1,2,3-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F5/c13-8-1-6(2-9(14)5-8)7-3-10(15)12(17)11(16)4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITJVQINFHRXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.